molecular formula C7H6BrN3O B15205332 (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol

(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol

Cat. No.: B15205332
M. Wt: 228.05 g/mol
InChI Key: DHQLWPUIABMWRE-UHFFFAOYSA-N
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Description

(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol is a heterocyclic compound featuring a fused triazole-pyridine core with a bromine atom at position 6 and a hydroxymethyl (-CH2OH) group at position 6. This structure combines halogenated and polar functional groups, making it a versatile intermediate in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol

InChI

InChI=1S/C7H6BrN3O/c8-6-1-5(3-12)7-9-4-10-11(7)2-6/h1-2,4,12H,3H2

InChI Key

DHQLWPUIABMWRE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=NN2C=C1Br)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol typically involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields . The reaction is performed at 140°C, and the desired product is obtained with an 89% yield within 3 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalable nature of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and eco-friendliness make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding the parent triazolopyridine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

    Oxidation: The major products are the corresponding aldehyde or carboxylic acid.

    Reduction: The major product is the parent triazolopyridine.

    Substitution: The major products are various substituted triazolopyridine derivatives.

Scientific Research Applications

(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridine core can act as a ligand, binding to active sites and modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key structural analogs based on substituents, molecular weight, and applications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Applications/Properties References
(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol Br (6), -CH2OH (8) C7H6BrN3O 228.05* Intermediate for pharmaceuticals, agrochemicals
6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine Br (6), -CH3 (8) C7H6BrN3 212.05 Organic synthesis intermediate
6-Bromo-2-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine Br (6), -CF3 (8), -CH3 (2) C8H5BrF3N3 280.04 Agrochemical research (herbicidal leads)
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridine Br (8), Cl (6) C6H3BrClN3 232.47 Inhibitor synthesis (e.g., PDE10)
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid Br (6), -COOH (8) C7H4BrN3O2 242.03 High polarity, metal coordination studies

*Calculated based on molecular formula.

Key Observations:
  • Reactivity : Bromine at position 6 facilitates cross-coupling reactions (e.g., Suzuki, cyanation) for derivatization, as demonstrated in the synthesis of carbonitrile analogs .

Example Pathway :

Bromination : Start with 8-hydroxymethyl-[1,2,4]triazolo[1,5-a]pyridine and introduce bromine at position 6 using NBS (N-bromosuccinimide) or Br2 under controlled conditions.

Derivatization : Utilize the bromine for cross-coupling (e.g., with aryl boronic acids) to generate biaryl derivatives .

Biological Activity

(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound has a molecular formula of C₇H₈BrN₃O and a molecular weight of approximately 228.05 g/mol. The structure includes a bromine atom at the 6-position of the triazolo-pyridine ring and a hydroxymethyl group at the 8-position. This configuration enhances its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₇H₈BrN₃O
Molecular Weight228.05 g/mol
CAS Number356560-80-0
IUPAC NameThis compound
Physical StateSolid

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the triazolo-pyridine class. For instance, compounds exhibiting structural similarities to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The compound's mechanism involves the inhibition of key signaling pathways such as the ERK signaling pathway. Inhibition leads to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT, resulting in cell cycle arrest and apoptosis in cancer cells .
  • Case Study : A study evaluated several triazolo derivatives against human cancer cell lines MGC-803, HCT-116, and MCF-7. The most active compound showed an IC₅₀ value of 3.91 μM against MCF-7 cells .

Antimicrobial Activity

Compounds within this class have also been noted for their antimicrobial properties . Research indicates that certain derivatives exhibit activity against both bacterial and fungal strains:

  • Example : A derivative with similar structure demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Synthetic Routes

The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions due to the presence of the bromine atom:

  • Starting Materials : The synthesis typically begins with 6-bromo-[1,2,4]triazolo[1,5-a]pyridine.
  • Reagents : Methanol or methanol derivatives are used in the reaction.
  • Conditions : The reaction is usually carried out under reflux conditions to facilitate nucleophilic attack.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for its application in drug development:

  • Binding Affinity : Studies using molecular docking simulations suggest that this compound can effectively bind to target proteins involved in cancer progression .

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